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molecular formula C10H14N2O B144853 1-(Pyridin-4-yl)piperidin-4-ol CAS No. 130658-65-0

1-(Pyridin-4-yl)piperidin-4-ol

Cat. No. B144853
M. Wt: 178.23 g/mol
InChI Key: DMQVSUISDOVWEW-UHFFFAOYSA-N
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Patent
US06680312B2

Procedure details

A mixture of 4-hydroxypiperidine (30 g), 4-chloropyridine hydrochloride (45 g), sodium hydrogen carbonate (60 g) and isoamylalcohol (300 ml) was refluxed for 60 hours. The reaction solution was cooled, and insoluble materials were filtered off. The filtrate was concentrated, and the resulting crystals were washed with ether and dried to give 4-hydroxy-1-(4-pyridyl)piperidine (18 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.Cl[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.C(=O)([O-])O.[Na+]>C(O)CC(C)C>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1CCNCC1
Name
4-chloropyridine hydrochloride
Quantity
45 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
60 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
the resulting crystals were washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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